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Compound of Interest

Compound Name: Sulforhodamine G

Cat. No.: B1216351 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Sulforhodamine G's utility in

flow cytometry, offering detailed protocols for its application in total cellular protein staining and

cell viability assessment. The information is tailored for researchers in various fields, including

cell biology, immunology, and oncology, as well as professionals in drug development.

Introduction to Sulforhodamine G
Sulforhodamine G is a water-soluble, fluorescent dye belonging to the rhodamine family. Its

stable fluorescence and high water solubility make it a versatile tool in biological research. In

the context of flow cytometry, Sulforhodamine G's primary applications revolve around its

ability to bind to cellular proteins, allowing for the quantification of total cellular protein content

and the discrimination between live and dead cells. Its spectral properties allow for multiplexing

with other common fluorophores, enhancing the depth of analysis in multi-parameter flow

cytometry experiments.

Key Applications in Flow Cytometry
Sulforhodamine G is a valuable reagent for two main applications in flow cytometry:

Total Cellular Protein (TCP) Staining: The fluorescence intensity of Sulforhodamine G is

directly proportional to the amount of cellular protein. This allows researchers to gain insights

into cell size, metabolic state, and the effects of therapeutic agents on cell growth.
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Cell Viability Assessment: As a protein-binding dye, Sulforhodamine G can differentiate

between live and dead cells. Dead cells, with compromised membrane integrity, allow the

dye to enter and stain the abundant intracellular proteins, resulting in a significantly higher

fluorescence signal compared to live cells, where only surface proteins are labeled.

Quantitative Data
The following table summarizes the key spectral properties of Sulforhodamine G, which are

essential for its successful integration into flow cytometry panels.

Property Value Notes

Excitation Maximum (λex) ~528 nm

Can be efficiently excited by a

blue (488 nm) or yellow/green

(561 nm) laser.

Emission Maximum (λem) ~548 nm
Emission is typically collected

in the PE or a similar channel.

Molecular Weight 575.58 g/mol

Solubility High
Readily dissolves in water and

aqueous buffers.

Experimental Protocols
Total Cellular Protein (TCP) Staining with
Sulforhodamine G
This protocol is adapted from methods established for the analogous dye, Sulforhodamine 101,

and is suitable for the analysis of total cellular protein content in fixed and permeabilized cells.

[1][2]

Materials:

Sulforhodamine G

Phosphate-Buffered Saline (PBS)
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Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

Staining Buffer: 0.1 M Tris, 0.1 M NaCl, 0.045 M HCl

Flow cytometer with appropriate laser and filter sets

Protocol:

Cell Preparation:

Harvest cells and wash once with cold PBS.

Resuspend the cell pellet at a concentration of 1 x 10^6 cells/mL in cold PBS.

Fixation:

Add an equal volume of Fixation Buffer to the cell suspension.

Incubate for 15-30 minutes at 4°C.

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

Permeabilization:

Resuspend the cell pellet in Permeabilization Buffer.

Incubate for 5-10 minutes at room temperature.

Wash the cells twice with PBS.

Staining:

Prepare a 1X Sulforhodamine G staining solution by diluting a stock solution in the

Staining Buffer. The optimal concentration should be determined empirically but can start

in the range of 1-10 µg/mL.

Resuspend the cell pellet in the Sulforhodamine G staining solution.
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Incubate for 30 minutes at room temperature, protected from light.

Washing:

Wash the cells twice with PBS.

Resuspend the final cell pellet in PBS or a suitable sheath fluid for flow cytometry analysis.

Flow Cytometry Analysis:

Acquire events on a flow cytometer using a 488 nm or 561 nm laser for excitation.

Collect the emission signal using a bandpass filter appropriate for the emission maximum

of Sulforhodamine G (e.g., 585/42 nm).

Cell Viability Assessment with Sulforhodamine G
This protocol is based on the principle of amine-reactive dyes for discriminating live and dead

cells and is suitable for use prior to fixation and permeabilization for intracellular staining.

Materials:

Sulforhodamine G

Phosphate-Buffered Saline (PBS)

Cell suspension

Flow cytometer with appropriate laser and filter sets

Protocol:

Cell Preparation:

Harvest cells and wash once with cold PBS.

Resuspend the cell pellet at a concentration of 1 x 10^6 cells/mL in cold PBS.

Staining:
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Prepare a fresh dilution of Sulforhodamine G in PBS. The optimal concentration should

be titrated, but a starting point of 0.1-1 µg/mL is recommended.

Add the Sulforhodamine G solution to the cell suspension.

Incubate for 15-30 minutes at room temperature, protected from light.

Washing:

Wash the cells twice with PBS to remove unbound dye.

Resuspend the final cell pellet in an appropriate buffer for further staining or directly for

analysis.

Optional: Fixation and Permeabilization:

If intracellular staining is required, proceed with standard fixation and permeabilization

protocols after the viability staining. The covalent binding of the dye to proteins ensures

the signal is retained.

Flow Cytometry Analysis:

Acquire events on a flow cytometer.

Live cells will exhibit low fluorescence, while dead cells with compromised membranes will

be brightly fluorescent.

Gate on the low-fluorescence population for analysis of viable cells.

Visualizations
Workflow for Total Cellular Protein Staining.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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